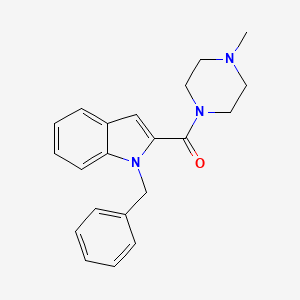

4-Methylpiperazinyl 1-benzylindol-2-YL ketone

描述

属性

IUPAC Name |

(1-benzylindol-2-yl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O/c1-22-11-13-23(14-12-22)21(25)20-15-18-9-5-6-10-19(18)24(20)16-17-7-3-2-4-8-17/h2-10,15H,11-14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRBSNXXFIJIDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpiperazinyl 1-benzylindol-2-YL ketone typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Benzylation: The indole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

Piperazine Substitution: The benzylindole is reacted with 4-methylpiperazine in the presence of a suitable solvent like dichloromethane and a catalyst such as triethylamine.

Ketone Formation: Finally, the ketone functional group is introduced through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

Industrial Production Methods: Industrial production of 4-Methylpiperazinyl 1-benzylindol-2-YL ketone follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can occur at the ketone functional group, converting it to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other substituents using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Alcohol derivatives of the ketone group.

Substitution: Various substituted piperazine derivatives.

科学研究应用

4-methylpiperazinyl 1-benzylindol-2-yl ketone is a chemical compound with several research applications, particularly in medicinal chemistry. The applications stem from its unique structure and its ability to interact with biological targets.

Scientific Research Applications

Medicinal Chemistry

- Indolylglyoxylamide Scaffold: Indolylglyoxylamide derivatives, which include 4-methylpiperazinyl 1-benzylindol-2-yl ketone, have been investigated for their potential as drugs . These compounds have shown an affinity for specific receptor subtypes, such as BzR α1, making them potentially useful in developing selective drugs .

- Binding Modes: Research has shown that substituents at the 5-position and groups on the benzyl ring of indolylglyoxylamides can affect α1 affinity, indicating different binding modes within the receptor site .

- Receptor Selectivity: The size differences between lipophilic pockets in receptor subtypes can be exploited to identify indolylglyoxylamides that are selective towards α1 and α5 sites . Bulky lipophilic groups can shift the selectivity and affinity of the ligand towards the α1 subtype .

- TSPO Interaction: Structural requirements for optimal interaction with TSPO (Translocator Protein) include a double substitution on the amide nitrogen, an electron-withdrawing substituent at R3, and an electron-withdrawing and very small substituent at R4 .

Synthesis of Heterocycles

- Tandem Cyclization-Decarboxylation: Technology-assisted methodologies like flow and microwave methods have been used to improve the tandem cyclization-decarboxylation process, providing access to substituted and 2-unsubstituted indoles and related heterocycles .

- Anti-Tumoral Agents: Analogs of aza-indole-based anti-tumoral agents have been synthesized using this process .

Other Potential Applications

- Anti-Hypoxia-Adenosinergic Immunotherapy: Microwave-assisted (MWA) processes have been employed in the synthesis of adenosine A2A receptor antagonists, which are directed towards anti-hypoxia-adenosinergic combined immunotherapy .

- Multiple Sclerosis Treatment: Compound 12 (likely a related derivative) reduced myelin oligodendrocyte glycoprotein experimental autoimmune encephalomyelitis (MOG-EAE) disease progression and severity. It also increased the production of anti-inflammatory IL-10, showing its potential use against primary progressive multiple sclerosis (PPMS) or severe multiple sclerosis (MS) .

- Retinal Neurodegeneration: Certain derivatives, such as compounds 8 and 12 (likely related structures), have been evaluated for their effect on inflammatory-based retinal neurodegeneration, modulating inflammatory and apoptotic processes in photoreceptor-like cells .

作用机制

The mechanism of action of 4-Methylpiperazinyl 1-benzylindol-2-YL ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of the target proteins, leading to various biological effects.

相似化合物的比较

Comparison with Similar Compounds

The biological activity of 4-methylpiperazinyl 1-benzylindol-2-YL ketone is highly dependent on its structural features, as demonstrated through comparative studies with analogs. Below is a detailed analysis:

Structural Modifications and Activity Trends

Key Findings

Role of the 4-Methylpiperazinyl Group :

- The 4-methylpiperazinyl moiety is critical for maintaining high potency. Replacement with other tertiary amines (e.g., open-chain or cyclic amines) reduces activity by 10–300-fold due to steric incompatibility and unfavorable electrostatic interactions with the PLK1 active site .

- CoMSIA models indicate that bulky substituents near the 4-methylpiperazinyl group (e.g., benzyl in the structural analog from ) may clash sterically, though direct activity data for this analog is unavailable .

Similarly, replacing nitrogen with oxygen (Compound 73 vs. 71) improves activity, likely due to optimized hydrogen-bonding interactions .

The 4-methylpiperazinyl group’s methyl substituent avoids steric clashes observed with bulkier groups (e.g., benzyl), while its tertiary amine structure complements the negative charge distribution of the PLK1 surface .

Research Implications

The structural specificity of 4-methylpiperazinyl 1-benzylindol-2-YL ketone underscores the importance of rational drug design in kinase inhibition. Modifications to the piperazinyl group or indole core must balance steric accessibility with electrostatic complementarity. Future studies could explore hybrid analogs combining fluorine substitutions with optimized piperazinyl derivatives to further enhance potency.

生物活性

Overview of 4-Methylpiperazinyl 1-benzylindol-2-YL Ketone

4-Methylpiperazinyl 1-benzylindol-2-YL ketone is a synthetic compound that belongs to a class of indole derivatives. Indole and its derivatives have been extensively studied for their diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. The presence of the piperazine moiety in this compound may enhance its pharmacological properties.

Chemical Structure

The chemical structure of 4-Methylpiperazinyl 1-benzylindol-2-YL ketone can be represented as follows:

- Molecular Formula: C19H24N2O

- IUPAC Name: 4-Methylpiperazin-1-yl(1-benzylindol-2-yl) ketone

Anticancer Activity

Research indicates that indole derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. Studies have shown that compounds similar to 4-Methylpiperazinyl 1-benzylindol-2-YL ketone can interact with various molecular targets involved in cancer progression, including:

- Inhibition of Kinases: Many indole derivatives inhibit protein kinases, which play a crucial role in signaling pathways that regulate cell growth and survival.

- Modulation of Apoptosis: These compounds can induce apoptosis through the activation of caspases or by altering mitochondrial membrane potential.

Antimicrobial Activity

Indole derivatives, including those with piperazine substitutions, have demonstrated antimicrobial properties against a range of pathogens. The proposed mechanisms include:

- Disruption of Membrane Integrity: These compounds can integrate into bacterial membranes, leading to leakage of cellular contents.

- Inhibition of Nucleic Acid Synthesis: Some studies suggest that indole derivatives may interfere with DNA or RNA synthesis in microbial cells.

Neuroprotective Effects

There is emerging evidence that certain indole derivatives possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Mechanisms include:

- Antioxidant Activity: Indole compounds can scavenge free radicals, reducing oxidative stress in neuronal cells.

- Neurotransmitter Modulation: Some derivatives may influence neurotransmitter levels, improving cognitive function and mood.

Case Studies and Research Findings

-

Study on Anticancer Activity:

- A study published in Journal of Medicinal Chemistry examined various indole derivatives for their anticancer activity. The results indicated that compounds with a piperazine moiety exhibited enhanced potency against breast cancer cell lines compared to their non-piperazine counterparts.

-

Antimicrobial Assessment:

- An investigation reported in European Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several indole derivatives. The findings revealed that compounds similar to 4-Methylpiperazinyl 1-benzylindol-2-YL ketone showed significant activity against both Gram-positive and Gram-negative bacteria.

-

Neuroprotective Study:

- Research published in Neuroscience Letters highlighted the neuroprotective effects of indole derivatives in models of oxidative stress-induced neuronal injury. The study concluded that these compounds could potentially serve as therapeutic agents for neurodegenerative diseases.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | References |

|---|---|---|

| Anticancer | Inhibition of kinases, modulation of apoptosis | , |

| Antimicrobial | Disruption of membrane integrity, inhibition of nucleic acid synthesis | , |

| Neuroprotective | Antioxidant activity, neurotransmitter modulation | , |

常见问题

Q. What safety protocols are critical when handling this compound in vitro/in vivo?

- Methodological Answer :

- Acute Toxicity Screening : Perform LD₅₀ assays in rodents (OECD 423 guidelines) prior to chronic studies.

- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods for powder handling; avoid inhalation (NIOSH N95 masks recommended).

- Waste Disposal : Neutralize ketone-containing waste with 10% sodium bicarbonate before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。